

A Technical Guide to the Thermal Stability and Degradation of Basic Red 76

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic red 76*

Cat. No.: *B109182*

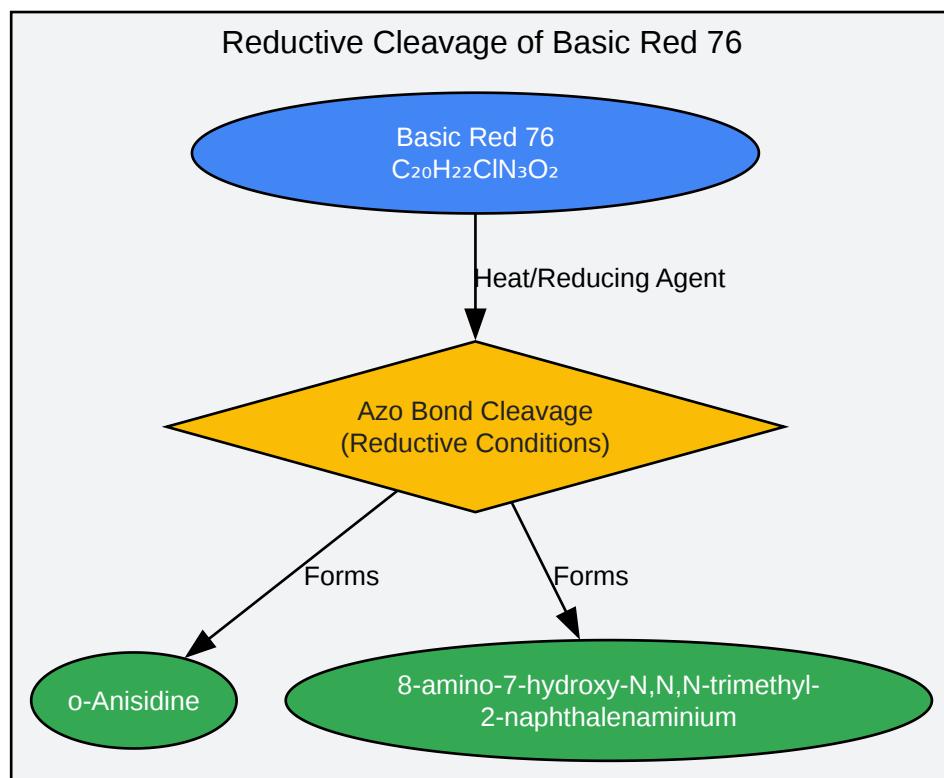
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and degradation pathways of the cationic azo dye, **Basic Red 76** (C.I. 12245). This document summarizes key physicochemical properties, details known degradation mechanisms, and outlines experimental protocols for thermal analysis.

Physicochemical and Thermal Properties

Basic Red 76 is a monoazo dye recognized for its use in semi-permanent hair colorant formulations.^{[1][2]} Its thermal stability is a critical parameter for safety assessment and formulation development. The available data on its physical and thermal properties are summarized below.


Property	Value	Reference
IUPAC Name	[7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride	[1]
CAS Number	68391-30-0	[3] [4]
Molecular Formula	C ₂₀ H ₂₂ ClN ₃ O ₂	
Molecular Weight	371.86 g/mol	[5]
Physical Form	Fine red powder	[5] [6]
Melting Point	~200 °C (decomposition)	[5] [6] [7]
Water Solubility	10 - 100 g/L	[5] [6] [7]
log Pow	-1.78	[5] [6] [7]
UV-Vis λ _{max}	235 nm, 332 nm, 503 nm	[5] [6] [7]

Thermal Degradation Pathways

The primary thermal degradation pathway for azo dyes like **Basic Red 76** involves the cleavage of the azo bond (-N=N-). Under reductive conditions, this cleavage results in the formation of corresponding aromatic amines. For **Basic Red 76**, this reductive cleavage is expected to yield o-anisidine and 8-amino-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium.[\[1\]](#)

Oxidative degradation can also occur, particularly at elevated temperatures in the presence of oxygen. This can lead to the formation of a more complex mixture of degradation products, including oxidized aromatic fragments.[\[1\]](#)

Below is a diagram illustrating the primary reductive cleavage of **Basic Red 76**.

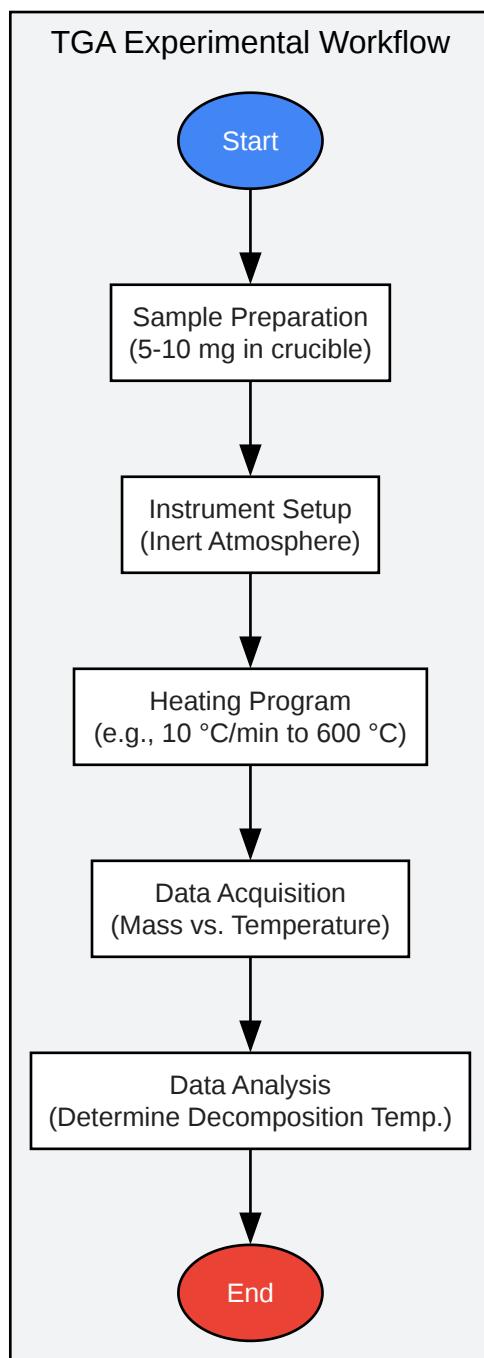
[Click to download full resolution via product page](#)

Reductive degradation pathway of **Basic Red 76**.

Experimental Protocols for Thermal Analysis

Standardized thermal analysis techniques are crucial for evaluating the thermal stability of dyes like **Basic Red 76**. The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)


TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperatures of the material.[1][8]

Objective: To determine the onset of decomposition and the mass loss profile of **Basic Red 76** as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

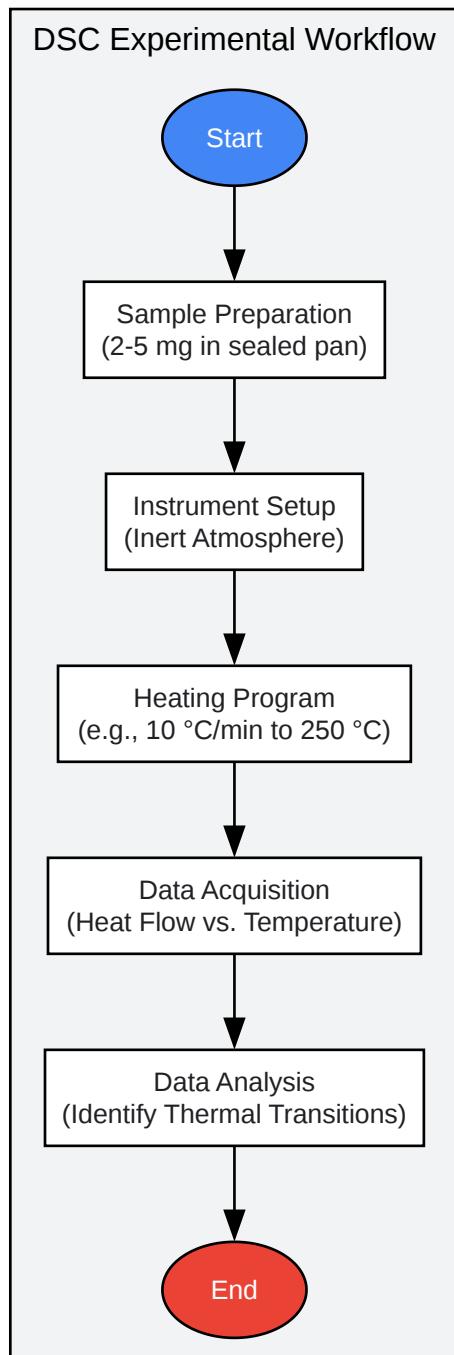
- Sample Preparation: Accurately weigh 5-10 mg of the **Basic Red 76** powder into a clean, tared TGA crucible (typically alumina or platinum).
- Instrument Setup:
 - Place the sample crucible onto the TGA balance.
 - Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
 - Set the initial temperature to ambient (e.g., 25 °C).
- Thermal Program:
 - Heat the sample from ambient temperature to a final temperature of approximately 600 °C.
 - Use a constant heating rate, typically 10 °C/min.
- Data Acquisition: Record the sample mass as a function of temperature. The data is typically plotted as percent mass loss versus temperature.
- Analysis: Determine the onset temperature of decomposition from the TGA curve, which corresponds to the temperature at which significant mass loss begins. The temperatures at which 5% and 50% mass loss occur are also commonly reported.

[Click to download full resolution via product page](#)

Generalized workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and


decomposition.

Objective: To determine the decomposition temperature and enthalpy of **Basic Red 76**.

Apparatus: A differential scanning calorimeter.

Procedure:

- Sample Preparation: Accurately weigh 2-5 mg of **Basic Red 76** into a DSC pan (typically aluminum). Seal the pan hermetically.
- Instrument Setup:
 - Place the sealed sample pan and an empty reference pan into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
 - Set the initial temperature to ambient (e.g., 25 °C).
- Thermal Program:
 - Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 250 °C).
 - Use a constant heating rate, typically 10 °C/min.
- Data Acquisition: Record the heat flow to the sample as a function of temperature.
- Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. For **Basic Red 76**, a broad endotherm or exotherm around 200 °C would indicate decomposition. The peak temperature and the integrated area of the peak (enthalpy change) should be determined.

[Click to download full resolution via product page](#)

Generalized workflow for DSC analysis.

Conclusion

Basic Red 76 exhibits thermal decomposition at approximately 200 °C. The primary degradation pathway is understood to be the reductive cleavage of the azo bond, leading to the

formation of aromatic amines. Further research employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide more detailed insights into the evolved gases and the complete degradation mechanism. The experimental protocols provided in this guide offer a foundation for conducting rigorous thermal analysis of this and similar azo dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Basic Red 76 [benchchem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermal Stability and Degradation of Basic Red 76]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109182#thermal-stability-and-degradation-pathways-of-basic-red-76]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com